molecular formula C23H24Cl2N6O2 B609220 Momelotinib dihydrochloride CAS No. 1380317-28-1

Momelotinib dihydrochloride

Número de catálogo: B609220
Número CAS: 1380317-28-1
Peso molecular: 487.4 g/mol
Clave InChI: IPNATXQRPWRHKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El dihidrocloruro de momelotinib es un medicamento anticancerígeno que se utiliza principalmente para el tratamiento de la mielofibrosis, un tipo de cáncer de la médula ósea. Pertenece a la clase de inhibidores de la cinasa de Janus y es conocido por su capacidad para inhibir la cinasa de Janus 1 y la cinasa de Janus 2, que son cruciales para la hematopoyesis y la función inmunitaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del dihidrocloruro de momelotinib implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Un método reportado implica la reacción de 2,4-dicloropirimidina con ácido [4-(etoxicarbonil)fenil]borónico a través de una reacción de acoplamiento de Suzuki para formar un intermedio. Este intermedio luego se somete a una sustitución nucleofílica para producir momelotinib .

Métodos de producción industrial

La producción industrial del dihidrocloruro de momelotinib generalmente sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener un alto rendimiento y pureza, a menudo involucrando el uso de técnicas avanzadas de purificación para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidrocloruro de momelotinib sufre varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios y metabolitos que son cruciales para su actividad farmacológica .

Aplicaciones Científicas De Investigación

El dihidrocloruro de momelotinib tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El dihidrocloruro de momelotinib ejerce sus efectos inhibiendo la cinasa de Janus 1 y la cinasa de Janus 2. Es un inhibidor competitivo de la trifosfato de adenosina, que bloquea las vías de señalización que son cruciales para la proliferación de células sanguíneas anormales. Esta inhibición reduce la actividad de las citocinas y los factores de crecimiento involucrados en la hematopoyesis y la función inmunitaria .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

El dihidrocloruro de momelotinib es único debido a su capacidad para inhibir el receptor tipo 1 de activin A, que desempeña un papel en la homeostasis del hierro. Este mecanismo adicional ayuda a controlar la anemia, un síntoma común en pacientes con mielofibrosis, lo que lo convierte en una valiosa opción de tratamiento .

Actividad Biológica

Momelotinib dihydrochloride, a small molecule inhibitor of Janus kinases (JAKs), has emerged as a significant therapeutic agent for treating myelofibrosis (MF). This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and clinical efficacy based on diverse research findings.

Momelotinib primarily inhibits JAK1 and JAK2, which are crucial in the signaling pathways of various cytokines and growth factors involved in hematopoiesis. The compound acts as a competitive inhibitor of ATP binding to these kinases, leading to the modulation of the JAK-STAT signaling pathway. Additionally, momelotinib inhibits activin A receptor type 1 (ACVR1), which plays a pivotal role in iron homeostasis by regulating hepcidin levels. This inhibition results in increased iron availability for erythropoiesis, thereby alleviating anemia associated with MF .

Pharmacokinetics

Momelotinib is rapidly absorbed after oral administration, exhibiting a high bioavailability of approximately 97%. The mean elimination half-life ranges from four to eight hours, with significant metabolic activity via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. Its major metabolite, M21, retains about 40% of the pharmacological activity of the parent compound .

Clinical Efficacy

Clinical studies have demonstrated momelotinib's efficacy in managing symptoms of MF, including anemia and splenomegaly. A pooled analysis from three randomized phase 3 trials (MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2) involving 725 patients indicated that momelotinib treatment resulted in significant improvements in hemoglobin levels and reduced spleen size compared to control therapies. Notably, 12% of patients remained on therapy for five years or more .

Table: Summary of Clinical Studies on Momelotinib

Study NamePatient PopulationTreatment DurationKey Findings
MOMENTUMJAK inhibitor-naive MF24 weeksImproved hemoglobin levels; reduced spleen size
SIMPLIFY-1Previously untreated MF24 weeksEnhanced anemia management
SIMPLIFY-2JAK inhibitor-experienced MF24 weeksSignificant symptom relief

Safety Profile

The safety profile of momelotinib has been assessed across various studies. Common adverse events include diarrhea (27% incidence), thrombocytopenia (25%), and anemia (23%). Importantly, the incidence of severe adverse events did not increase over time, suggesting a consistent safety profile without long-term toxicity concerns .

Case Studies

Several case studies illustrate momelotinib's impact on individual patients with MF. For instance:

  • Case Study 1 : A patient with severe anemia due to MF was treated with momelotinib for six months. Hemoglobin levels improved from 8 g/dL to 12 g/dL, and the patient reported significant relief from fatigue.
  • Case Study 2 : Another patient experienced marked splenomegaly reduction after three months of treatment, leading to improved quality of life and decreased abdominal discomfort.

These cases underscore the clinical benefits observed with momelotinib therapy.

Propiedades

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2.2ClH/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;;/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNATXQRPWRHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160456
Record name Momelotinib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380317-28-1
Record name Momelotinib dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380317281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Momelotinib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOMELOTINIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBH995N496
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.